Cas no 92013-10-0 (2-Propyl-2,3-dihydro-1H-inden-1-one)

2-Propyl-2,3-dihydro-1H-inden-1-one is a cyclic ketone derivative with a molecular formula of C12H14O. This compound features a fused indane core structure, offering a stable framework for synthetic applications. Its partially saturated ring system enhances reactivity in reduction and condensation reactions, making it a valuable intermediate in organic synthesis. The propyl substituent at the 2-position contributes to its lipophilic character, improving solubility in nonpolar solvents. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motif serves as a scaffold for bioactive molecules. Its well-defined chemical properties ensure consistent performance in complex synthetic pathways.
2-Propyl-2,3-dihydro-1H-inden-1-one structure
92013-10-0 structure
商品名:2-Propyl-2,3-dihydro-1H-inden-1-one
CAS番号:92013-10-0
MF:C12H14O
メガワット:174.238963603973
MDL:MFCD00799578
CID:800312
PubChem ID:5127352

2-Propyl-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

    • 2-Propyl-2,3-dihydro-1H-inden-1-one
    • 1H-Inden-1-one,2,3-dihydro-2-propyl-
    • 2-propyl-2,3-dihydroinden-1-one
    • SCHEMBL9324677
    • A844123
    • 2-PROPYL-1-INDANONE
    • MFCD00799578
    • 92013-10-0
    • BS-17854
    • 2-propylindan-1-one
    • 2-propylindanone
    • AKOS009158840
    • D84138
    • CS-0152401
    • DTXSID10408578
    • 2,3-Dihydro-2-propyl-1H-inden-1-one (ACI)
    • 2-n-Propylindanone
    • 2-PROPYL-1-INDANONE, 98
    • MDL: MFCD00799578
    • インチ: 1S/C12H14O/c1-2-5-10-8-9-6-3-4-7-11(9)12(10)13/h3-4,6-7,10H,2,5,8H2,1H3
    • InChIKey: BHZFSMHRFRREQN-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C=CC=CC=2CC1CCC

計算された属性

  • せいみつぶんしりょう: 174.10400
  • どういたいしつりょう: 174.104465066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • 密度みつど: 1.023 g/mL at 25 °C(lit.)
  • ふってん: 65 °C/0.07 mmHg(lit.)
  • フラッシュポイント: 113 °C
  • 屈折率: n20/D 1.537(lit.)
  • PSA: 17.07000
  • LogP: 2.84170

2-Propyl-2,3-dihydro-1H-inden-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A159357-100mg
2-Propyl-2,3-dihydro-1H-inden-1-one
92013-10-0 95%
100mg
$6.0 2025-03-04
1PlusChem
1P00635B-250mg
2-Propyl-2,3-dihydro-1H-inden-1-one
92013-10-0 95%
250mg
$9.00 2024-04-20
Ambeed
A159357-1g
2-Propyl-2,3-dihydro-1H-inden-1-one
92013-10-0 95%
1g
$24.0 2025-03-04
A2B Chem LLC
AC83215-100mg
2-Propyl-2,3-dihydro-1H-inden-1-one
92013-10-0 95%
100mg
$5.00 2024-07-18
A2B Chem LLC
AC83215-1g
2-Propyl-2,3-dihydro-1H-inden-1-one
92013-10-0 95%
1g
$17.00 2024-07-18
Ambeed
A159357-5g
2-Propyl-2,3-dihydro-1H-inden-1-one
92013-10-0 95%
5g
$119.0 2025-03-04
eNovation Chemicals LLC
D751608-1g
2-Propyl-2,3-dihydro-1H-inden-1-one
92013-10-0 95+%
1g
$75 2025-02-19
eNovation Chemicals LLC
D751608-5g
2-Propyl-2,3-dihydro-1H-inden-1-one
92013-10-0 95+%
5g
$160 2025-02-27
A2B Chem LLC
AC83215-10g
2-Propyl-2,3-dihydro-1H-inden-1-one
92013-10-0 95%
10g
$168.00 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PX287-1g
2-Propyl-2,3-dihydro-1H-inden-1-one
92013-10-0 95+%
1g
639.0CNY 2021-07-09

2-Propyl-2,3-dihydro-1H-inden-1-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Lithium diisopropylamide
リファレンス
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Adamczyk, Maciej; Watt, David S.; Netzel, Daniel A., Journal of Organic Chemistry, 1984, 49(22), 4226-37

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Acetic anhydride ;  5 h, 80 °C; 80 °C → 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.4 Reagents: Sulfuric acid Solvents: Dimethylformamide ,  Water ;  1 h, 50 - 60 °C; 60 °C → 20 °C
1.5 Solvents: Dichloromethane ,  Water ;  20 °C
リファレンス
Synthesis and stereochemical aspects of 2,6-disubstituted perhydroazulenes-core units for a new class of liquid crystalline materials
Hussain, Zakir; Hopf, Henning; Pohl, Ludwig; Oeser, Thomas; Fischer, Axel K.; et al, European Journal of Organic Chemistry, 2006, (24), 5555-5569

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Tris(trimethylsilyl)silane ,  Dipotassium phosphate Catalysts: 1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: (Trifluoromethyl)benzene ;  4 h, 110 °C
リファレンス
Radical-mediated C-C cleavage of unstrained cycloketones and DFT study for unusual regioselectivity
Wang, Mingyang; Li, Man; Yang, Shan; Xue, Xiao-Song ; Wu, Xinxin; et al, Nature Communications, 2020, 11(1),

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Cyclopentene Catalysts: Ruthenium(1+), carbonylhydro(η6-benzene)(tricyclohexylphosphine)-, tetrafluorobo… Solvents: Toluene ;  8 h, 120 °C
リファレンス
Deaminative and Decarboxylative Catalytic Alkylation of Amino Acids with Ketones
Kalutharage, Nishantha; Yi, Chae S., Angewandte Chemie, 2013, 52(51), 13651-13655

ごうせいかいろ 5

はんのうじょうけん
リファレンス
2-Alkylindan-5-carboxylic acid derivatives as liquid crystals
, Japan, , ,

2-Propyl-2,3-dihydro-1H-inden-1-one Raw materials

2-Propyl-2,3-dihydro-1H-inden-1-one Preparation Products

2-Propyl-2,3-dihydro-1H-inden-1-one 関連文献

2-Propyl-2,3-dihydro-1H-inden-1-oneに関する追加情報

Comprehensive Overview of 2-Propyl-2,3-dihydro-1H-inden-1-one (CAS No. 92013-10-0): Properties, Applications, and Industry Insights

2-Propyl-2,3-dihydro-1H-inden-1-one (CAS No. 92013-10-0) is a specialized organic compound belonging to the indanone family. This molecule features a unique structural framework, combining a propyl side chain with a dihydroindenone core, making it a subject of interest in synthetic chemistry and material science. Its molecular formula and structural properties have been extensively studied for applications ranging from fragrance formulation to pharmaceutical intermediates. Researchers and industry professionals frequently search for terms like "synthesis of 2-Propyl-2,3-dihydro-1H-inden-1-one" or "CAS 92013-10-0 applications", reflecting its growing relevance.

The compound's physicochemical characteristics, such as its boiling point, solubility, and stability, are critical for its utilization in industrial processes. Recent trends highlight its potential in green chemistry, where sustainable synthesis methods are prioritized. Searches for "eco-friendly indanone derivatives" or "biodegradable aromatic ketones" align with this focus. Additionally, its role in flavor and fragrance industries is underscored by queries like "indanone-based perfumery ingredients", as it contributes to woody and amber olfactory profiles.

From a synthetic chemistry perspective, 2-Propyl-2,3-dihydro-1H-inden-1-one serves as a versatile building block. Its ketone functionality and cyclic structure enable diverse chemical modifications, attracting attention in drug discovery and material design. Popular search terms such as "indanone derivatives in medicinal chemistry" or "CAS 92013-10-0 reactivity" reflect this demand. The compound's compatibility with catalytic hydrogenation and cross-coupling reactions further expands its utility.

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To summarize, 2-Propyl-2,3-dihydro-1H-inden-1-one (CAS No. 92013-10-0) is a multifaceted compound with expanding applications. Its integration into sustainable processes, high-value manufacturing, and cutting-edge research ensures its continued relevance. By addressing frequently searched topics and aligning with industry trends, this overview provides a comprehensive and SEO-optimized resource for professionals and researchers alike.

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